molecular formula C6H13NO2 B13332583 Rel-(3S,4S)-3-methylpiperidine-3,4-diol

Rel-(3S,4S)-3-methylpiperidine-3,4-diol

Cat. No.: B13332583
M. Wt: 131.17 g/mol
InChI Key: HYKBZZUNSZBYCZ-WDSKDSINSA-N
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Description

Rel-(3S,4S)-3-methylpiperidine-3,4-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its two stereocenters at the 3rd and 4th positions of the piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4S)-3-methylpiperidine-3,4-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 3,4-dihydropyridine derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of immobilized chiral catalysts on solid supports allows for efficient catalyst recovery and reuse, reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4S)-3-methylpiperidine-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-(3S,4S)-3-methylpiperidine-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands used in asymmetric catalysis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate for investigating metabolic pathways.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-(3S,4S)-3-methylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate receptors by mimicking the natural ligand and triggering a cellular response .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,4S)-3-methylpiperidine-3,4-diol

InChI

InChI=1S/C6H13NO2/c1-6(9)4-7-3-2-5(6)8/h5,7-9H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

HYKBZZUNSZBYCZ-WDSKDSINSA-N

Isomeric SMILES

C[C@@]1(CNCC[C@@H]1O)O

Canonical SMILES

CC1(CNCCC1O)O

Origin of Product

United States

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